Enantiomeric Purity and Chiral Control: tert-Butoxycarbonyl-L-isoleucine vs. Boc-DL-Isoleucine
tert-Butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is supplied with a high degree of enantiomeric purity, typically ≥99% enantiomeric excess (ee), which is critical for ensuring the stereochemical fidelity of the final peptide . In contrast, its racemic counterpart, Boc-DL-isoleucine (CAS 116194-21-9), is a 1:1 mixture of the L- and D-enantiomers. The use of the pure L-enantiomer is non-negotiable for the synthesis of bioactive peptides where the L-configuration is required for target binding and biological function; using the racemate would introduce a 50% impurity of the inactive or potentially antagonistic D-isomer from the very first coupling step . Furthermore, while chiral chromatographic methods exist to separate Boc-D- and Boc-L-isoleucine , this adds an additional purification step, increasing both time and cost, whereas procurement of the pure L-enantiomer eliminates this burden.
| Evidence Dimension | Enantiomeric Purity (Chiral Integrity) |
|---|---|
| Target Compound Data | ≥99% ee |
| Comparator Or Baseline | Boc-DL-isoleucine (Racemate): 0% ee (equimolar mixture of L and D enantiomers) |
| Quantified Difference | ≥99% improvement in chiral purity |
| Conditions | Commercial specification for the compound, verified by chiral HPLC [REFS-1, REFS-3] |
Why This Matters
For scientific procurement, this ensures the final peptide product possesses the intended stereochemistry, which is a fundamental requirement for biological activity and reproducibility.
